![molecular formula C11H17N3O2 B4421954 1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4421954.png)
1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide
Overview
Description
1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained widespread attention due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. Since then, it has been used as a research tool to investigate the endocannabinoid system and its role in various physiological and pathological processes. In
Mechanism of Action
1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This leads to the activation of various downstream signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the mTOR pathway. These pathways are involved in a wide range of physiological processes, including neuronal excitability, synaptic transmission, and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase neuronal excitability, leading to the activation of downstream signaling pathways. It has also been shown to modulate synaptic transmission and plasticity, leading to changes in synaptic strength and connectivity. This compound has been shown to have analgesic effects, reducing pain sensitivity in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis. This compound has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models of anxiety. It has also been shown to have addictive properties, leading to the development of tolerance and withdrawal symptoms in animal models of addiction.
Advantages and Limitations for Lab Experiments
1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide has several advantages as a research tool. It has high affinity for the CB1 receptor, making it a potent agonist. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound also has several limitations. It has been shown to have off-target effects, binding to other receptors in addition to the CB1 receptor. This can lead to unwanted side effects and make it difficult to interpret experimental results. This compound also has a short half-life, making it difficult to maintain stable drug levels in vivo. Finally, this compound has been shown to have addictive properties, making it difficult to use in long-term studies.
Future Directions
There are several future directions for research on 1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide. One direction is to investigate the off-target effects of this compound and develop more selective agonists for the CB1 receptor. This would allow for more precise manipulation of the endocannabinoid system and reduce unwanted side effects. Another direction is to investigate the role of the endocannabinoid system in various pathological conditions, such as epilepsy, neurodegenerative diseases, and psychiatric disorders. This could lead to the development of novel therapies for these conditions. Finally, future research could focus on developing more stable and long-lasting synthetic cannabinoids that can be used in long-term studies.
Scientific Research Applications
1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide has been used as a research tool to investigate the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to bind to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This compound has been used to study the effects of cannabinoid receptor activation on neuronal excitability, synaptic transmission, and plasticity. It has also been used to investigate the role of the endocannabinoid system in pain modulation, inflammation, anxiety, and addiction.
properties
IUPAC Name |
2-methyl-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8(10-4-3-7-16-10)13-11(15)9-5-6-12-14(9)2/h5-6,8,10H,3-4,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJHYNRNMAKHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



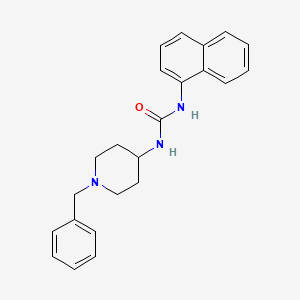
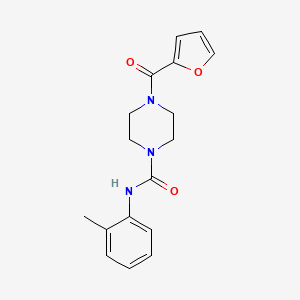
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4421914.png)
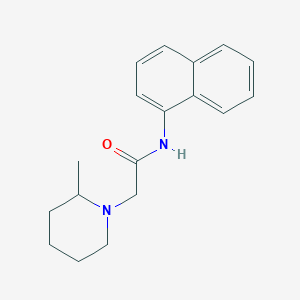
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B4421932.png)
![N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4421938.png)
![2-{4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4421947.png)
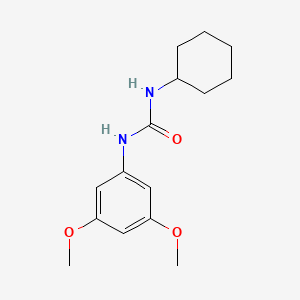
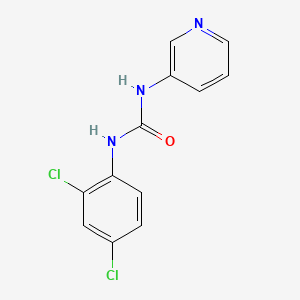
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4421964.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4421971.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)
![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421989.png)